BenchChemオンラインストアへようこそ!

(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

Chiral Resolution Absolute Configuration Enantiomeric Differentiation

(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one (CAS 875444-10-3) is a single, enantiomerically pure stereoisomer within the chiral 4-methyl-5-aryl-1,3-oxazolidin-2-one family. It bears the electron-withdrawing, lipophilic 3,5-bis(trifluoromethyl)phenyl motif that is a privileged pharmacophore in numerous drug candidates, notably cholesteryl ester transfer protein (CETP) inhibitors.

Molecular Formula C12H9F6NO2
Molecular Weight 313.2 g/mol
CAS No. 875444-10-3
Cat. No. B1394572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
CAS875444-10-3
Molecular FormulaC12H9F6NO2
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C12H9F6NO2/c1-5-9(21-10(20)19-5)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-5,9H,1H3,(H,19,20)/t5-,9-/m1/s1
InChIKeyOHIDCVTXTYVGRO-MLUIRONXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one (CAS 875444-10-3) Is a Non-Trivial Stereochemically Defined Building Block for Medicinal Chemistry Procurement


(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one (CAS 875444-10-3) is a single, enantiomerically pure stereoisomer within the chiral 4-methyl-5-aryl-1,3-oxazolidin-2-one family. It bears the electron-withdrawing, lipophilic 3,5-bis(trifluoromethyl)phenyl motif that is a privileged pharmacophore in numerous drug candidates, notably cholesteryl ester transfer protein (CETP) inhibitors [1]. Its defined (4R,5S) absolute configuration differentiates it from its (4S,5R) enantiomer and other diastereomers, making stereochemical precision the primary procurement consideration rather than generic oxazolidinone sourcing [2].

Why Generic Oxazolidinone Substitution Undermines Stereochemical Integrity and Biological Relevance for CAS 875444-10-3


Simply procuring 'a 3,5-bis(trifluoromethyl)phenyl-oxazolidinone' without defined stereochemistry or substituting the (4S,5R) enantiomer introduces uncontrolled variables. The oxazolidinone ring conformation and the spatial orientation of the aryl and methyl substituents are decisive for molecular recognition at biological targets such as CETP [1]. The (4S,5R) enantiomer—the core of anacetrapib—exhibits a specific twist conformation and intermolecular hydrogen-bonding network in the solid state [2]. Its mirror image (4R,5S) will display opposite chiroptical properties and divergent binding kinetics when incorporated into a chiral drug scaffold, directly impacting lead optimization and SAR reproducibility.

Quantitative Differentiation Guide: (4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one Versus Its Stereoisomers and Des-methyl Analog


Absolute Configuration (4R,5S) vs. (4S,5R) Enantiomer: Chiral Identity Defines Biological and Crystallographic Properties

The target compound possesses the (4R,5S) absolute configuration, making it the non-identical enantiomer of the oxazolidinone core found in the clinical CETP inhibitor anacetrapib, which is based on the (4S,5R) isomer [1]. Single-crystal X-ray diffraction of the (4S,5R) enantiomer reveals it crystallizes in the monoclinic space group P2(1) with unit cell parameters a = 11.867(4) Å, b = 5.6968(19) Å, c = 20.258(7) Å, β = 91.866(4)°, Z = 4, and density Dx = 1.520 Mg/m³, with the oxazolidinone ring adopting a twist conformation and forming N–H···O hydrogen bonds [2]. The (4R,5S) enantiomer will exhibit opposite optical rotation and a mirror-image crystal lattice with identical unit cell dimensions but opposite absolute structure, directly affecting chiral recognition in biological assays.

Chiral Resolution Absolute Configuration Enantiomeric Differentiation CETP Inhibition

Diastereomeric Differentiation: (4R,5S) vs. (4R,5R) Diastereomer Produces Distinct Physicochemical and Biological Profiles

The target (4R,5S) compound and its (4R,5R) diastereomer (CAS 875444-05-6) are not mirror images and exhibit different physicochemical properties. Supplier data indicate the (4R,5S) isomer is commercially available at ≥95% purity with a molecular weight of 313.20 g/mol and predicted pKa of 12.09 ± 0.60 . While the (4R,5R) diastereomer shares the same molecular formula and weight, its different relative configuration at the 5-position alters the spatial relationship between the 3,5-bis(trifluoromethyl)phenyl and 4-methyl groups, leading to divergent dipole moments, chromatographic retention times, and biological target complementarity. In the context of CETP inhibitor pharmacophore modeling, the trans relationship between substituents (as in the (4S,5R) series) has been identified as a critical feature for potent inhibitory activity [1], suggesting that diastereomeric mixtures would confound SAR analysis.

Diastereomer Separation Physicochemical Properties CETP Inhibitor SAR

Pharmacophoric Advantage of the 3,5-Bis(trifluoromethyl)phenyl Group: Comparison with Unsubstituted Phenyl and Mono-CF3 Analogs

The 3,5-bis(trifluoromethyl)phenyl substituent imparts quantifiable differences in lipophilicity (log D) and electron-withdrawing character compared to unsubstituted phenyl or single-CF3 analogs. In the CETP inhibitor series exemplified by MK-8262, the bistrifluoromethyl analogue achieved an IC50 of 53 nM with a log D of 5.3 . While this specific data pertains to the fully elaborated inhibitor rather than the building block alone, the 3,5-bis(trifluoromethyl)phenyl group is a conserved pharmacophoric element across multiple potent CETP inhibitor scaffolds (anacetrapib, MK-8262) and has been shown through 2D-QSAR modeling to contribute positively to inhibitory activity via hydrophobic and electronic effects [1]. In contrast, the des-methyl analog 5-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one (MW 299.17) lacks the 4-methyl substituent, which alters both steric bulk and the hydrogen-bonding capacity of the oxazolidinone NH, reducing its utility as a direct building block for methyl-bearing drug candidates.

Lipophilicity Metabolic Stability CETP Pharmacophore SAR

Purity and Availability Profile: (4R,5S) Isomer vs. Racemic or Diastereomeric Mixtures

The (4R,5S) enantiomer is commercially supplied as a single stereoisomer at ≥95% purity (HPLC/NMR verified) by multiple vendors including Fluorochem (Product Code F468258, 97% purity), ChemShuttle (95% purity), and Apollo Scientific (≥95% purity) . In contrast, racemic or diastereomeric mixtures of 5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one are not widely catalogued as standardized products, forcing end-users to perform costly chiral resolution. The certified single-enantiomer product eliminates the 50% material loss and analytical burden associated with chiral separation, directly reducing procurement cost per effective mole of desired stereoisomer.

Enantiomeric Purity Procurement Specification Quality Control

Procurement-Driven Application Scenarios for (4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one (CAS 875444-10-3)


Enantiomeric Reference Standard for CETP Inhibitor Lead Optimization and Chiral Purity Method Development

Medicinal chemistry teams developing CETP inhibitors based on the (4S,5R) scaffold (e.g., anacetrapib analogs) require the pure (4R,5S) enantiomer as a chiral reference standard. Its use enables development of enantioselective HPLC methods to verify the enantiomeric excess of synthesized lead compounds, directly supporting quality control during scale-up [1]. The known crystal structure of the (4S,5R) enantiomer provides a baseline for interpreting the chiroptical properties of the (4R,5S) form [2].

Chiral Building Block for the Synthesis of Non-Natural CETP Inhibitor Diastereomers in Back-up Programs

Pharmaceutical back-up and me-too programs exploring stereochemical diversification of the CETP pharmacophore can employ the (4R,5S) building block to access diastereomeric series not covered by anacetrapib patents. The defined stereochemistry ensures that SAR conclusions are not confounded by stereochemical uncertainty [1].

Negative Control for Biological Assays Probing Stereospecific CETP Binding

In CETP inhibition assays, the (4R,5S) enantiomer serves as a stereochemical negative control to confirm that observed activity of (4S,5R)-derived inhibitors arises from specific chiral recognition rather than nonspecific hydrophobic effects. The IC50 shift between enantiomeric inhibitors provides quantitative evidence of target engagement specificity [1].

Crystallographic and Computational Chemistry Studies of Chiral Oxazolidinone Conformational Landscapes

Academic and industrial laboratories studying the relationship between oxazolidinone ring conformation and biological activity can compare the (4R,5S) enantiomer's solid-state structure with the published (4S,5R) structure to investigate how absolute configuration affects crystal packing, hydrogen-bonding networks, and conformational preferences, informing polymorph screening and formulation development [2].

Quote Request

Request a Quote for (4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.